molecular formula C18H30ClNO2 B13741125 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride CAS No. 14549-32-7

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride

カタログ番号: B13741125
CAS番号: 14549-32-7
分子量: 327.9 g/mol
InChIキー: PDTNJULAMCAUDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Name: 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride Molecular Formula: C₁₈H₃₀ClNO₂ Molecular Weight: 327.9 g/mol Key Structural Features:

  • A butyrophenone backbone (phenyl ketone with a four-carbon chain).
  • Diisopropylamino group linked via an ethoxy spacer.
  • Hydrochloride salt form enhances solubility and stability.

Physicochemical Properties (from ):

  • Hydrogen Bond Donor/Acceptor: 1 donor, 3 acceptors.
  • Rotatable Bonds: 9, indicating conformational flexibility.
  • Topological Polar Surface Area (TPSA): 30.7 Ų, suggesting moderate polarity.
  • Lipophilicity: The diisopropylamino group increases hydrophobicity compared to smaller alkylamines.

Potential Applications: Structurally related to butyrophenone derivatives (e.g., haloperidol), which are known for antipsychotic activity.

特性

CAS番号

14549-32-7

分子式

C18H30ClNO2

分子量

327.9 g/mol

IUPAC名

2-(1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azanium;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-6-17(18(20)16-10-8-7-9-11-16)21-13-12-19(14(2)3)15(4)5;/h7-11,14-15,17H,6,12-13H2,1-5H3;1H

InChIキー

PDTNJULAMCAUDW-UHFFFAOYSA-N

正規SMILES

CCC(C(=O)C1=CC=CC=C1)OCC[NH+](C(C)C)C(C)C.[Cl-]

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the butyrophenone core.
  • Introduction of the 2-(diisopropylamino)ethoxy side chain.
  • Conversion to the hydrochloride salt for stability and handling.

Key Intermediate Synthesis: 2-(Diisopropylamino)ethoxy Ethanol Derivatives

A relevant preparation method described in patent CN107353225A outlines the synthesis of 2-isopropylidene amino ethoxy-ethanol, a crucial intermediate structurally related to the diisopropylaminoethoxy moiety. This method involves:

  • Reacting acetoxime with ethylene carbonate in the presence of N,N-dimethylformamide (DMF) as a catalyst.
  • Controlled heating to 130°C with reflux for about 3 hours until the reaction reaches completion, monitored by the content of residual vinyl acetate oxide dropping below 0.3%.
  • Subsequent vacuum distillation to remove DMF and acetoxime residues, yielding purified 2-isopropylidene amino ethoxy ethanol.
  • Recycling of DMF and acetoxime for efficiency.

Reaction Conditions Summary:

Step Reagents Catalyst Temperature (°C) Time (hours) Vacuum (mmHg) Notes
A Acetoxime + Ethylene carbonate DMF 130 3 + 2 (termination) N/A Reflux with small amount of backflow
B Crude reaction mixture N/A 100-180 N/A 5-20 Vacuum distillation to purify product

This intermediate can be further elaborated into the target compound by coupling with the butyrophenone moiety and subsequent salt formation.

Coupling to Butyrophenone Core and Hydrochloride Salt Formation

While direct detailed procedures for 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride are sparse, analogous compounds such as 3'-amino-2'-(2-(diethylamino)ethoxy)butyrophenone dihydrochloride have been synthesized by:

  • Attaching the aminoethoxy side chain to the phenyl ring of butyrophenone via nucleophilic substitution or etherification reactions.
  • Conversion of the free base to the hydrochloride salt by treatment with hydrogen chloride in ether or similar solvents, yielding the stable dihydrochloride salt form.

Purification and Characterization

Purification typically involves:

  • Vacuum distillation or recrystallization to remove impurities and solvents.
  • Salt formation to improve compound stability and handling.
  • Characterization by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Parameters for Key Steps

Parameter Value/Range Comments
Catalyst N,N-Dimethylformamide (DMF) Used in intermediate synthesis
Reaction Temperature 130°C (intermediate synthesis) Controlled heating with reflux
Reaction Time 3-5 hours Includes reaction and termination phases
Vacuum for Distillation 5-20 mmHg For removal of DMF and acetoxime residues
Side Chain Introduction Nucleophilic substitution Ether formation on butyrophenone ring
Salt Formation HCl in ether or similar solvent Produces hydrochloride salt of final compound
Purity Monitoring <0.3% residual vinyl acetate oxide By sampling during intermediate synthesis

Research Findings and Notes

  • The patent CN107353225A provides a robust method for preparing the aminoethoxy intermediate with high purity and recyclability of reagents, which is critical for scale-up and industrial synthesis.
  • Analogous compounds with diethylamino side chains have been characterized extensively, suggesting similar synthetic strategies apply to diisopropylamino derivatives.
  • The hydrochloride salt form improves the compound’s stability and solubility, facilitating its use in research and potential pharmaceutical applications.
  • The reaction conditions emphasize precise temperature control and vacuum distillation to ensure removal of volatile impurities and high product quality.

化学反応の分析

Types of Reactions

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride, commonly known as Ketocaine hydrochloride, is a synthetic compound of the butyrophenone class with the chemical formula C18H30ClNO2C_{18}H_{30}ClNO_2 and a molecular weight of approximately 327.9 g/mol. It is characterized by its local anesthetic properties, making it useful in various medical applications.

Medical Applications

Ketocaine hydrochloride is primarily employed in medical settings as a local anesthetic due to its ability to block nerve conduction, inhibiting pain sensation in localized areas. Its effectiveness and safety profile make it a valuable agent in clinical practice. Specific applications include:

  • Local Anesthesia: Ketocaine is used to provide local anesthesia.
  • Topical Applications: The compound's ability to cross biological membranes makes it effective for topical applications.

Ketocaine exhibits significant biological activity, modifying oxygen consumption in tissues and inhibiting mitotic activity in human lymphocytes stimulated by phytohemagglutinin.

Pharmacokinetics and Pharmacodynamics

Interaction studies have focused on Ketocaine's pharmacokinetics and pharmacodynamics, crucial for optimizing therapeutic regimens.

作用機序

The mechanism of action of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications/Mechanisms Evidence Source
2-(2-(Diisopropylamino)ethoxy)butyrophenone HCl C₁₈H₃₀ClNO₂ 327.9 Butyrophenone, diisopropylamino, ethoxy CNS modulation (inferred)
Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride C₁₁H₂₇ClNO₂PS 315.8 Phosphonothiolate, diisopropylamino Organophosphate-like activity (e.g., cholinesterase inhibition)
Imp. B(EP) Hydrochloride (Desethylamiodarone HCl) C₂₅H₂₇I₂NO₃·HCl ~740.3 Benzofuran, di-iodophenyl, ethylamino Antiarrhythmic or imaging agent (iodine enhances radiopacity)
Vernakalant Hydrochloride C₂₀H₃₁NO₄·HCl 385.93 Cyclohexyl, dimethoxyphenyl, pyrrolidinol Atrial fibrillation treatment (ion channel blocker)
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 344.88 Benzoate ester, diethylamino Local anesthetic (ester-based mechanism)

Key Differences and Implications

Backbone Variability: The target compound’s butyrophenone backbone distinguishes it from benzofuran (Imp. B(EP)) or benzoate ester (Metabutoxycaine) derivatives. Butyrophenones are associated with dopamine receptor antagonism, while benzofurans/esters often target ion channels or local tissues.

Amino Group Modifications: Diisopropylamino (target compound) vs. diethylamino (Metabutoxycaine):

  • Ethylamino (Imp. B(EP)): Smaller alkyl chains may reduce metabolic stability but improve solubility.

Halogenation and Heavy Atoms: Iodine atoms in Imp. B(EP) significantly increase molecular weight (~740 vs. 327.9 g/mol) and may confer radiopaque properties, making it suitable for diagnostic imaging.

Phosphonothiolate vs. Ketone Groups: The phosphonothiolate group in introduces sulfur and phosphorus, which are rare in the other compounds.

Pharmacokinetic and Physicochemical Trends

  • Lipophilicity: Diisopropylamino and butyrophenone groups in the target compound likely result in higher logP values compared to diethylamino or polar phosphonothiolates. This could translate to prolonged half-life but slower renal excretion.
  • Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, facilitating parenteral administration.
  • Metabolism: Ester-containing compounds (e.g., Metabutoxycaine) are prone to hydrolysis, whereas butyrophenones may undergo hepatic oxidation.

Research Findings and Gaps

  • Target Compound: Limited data on specific biological activity. Further studies could explore dopamine receptor binding or CNS effects, leveraging structural similarities to haloperidol.
  • Imp. B(EP) : The presence of iodine warrants investigation into thyroid hormone interactions or radiocontrast utility.

生物活性

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride is a compound of interest due to its potential biological activity, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Structure

The compound belongs to the butyrophenone class, characterized by a phenyl group attached to a butyric acid derivative. Its structure can be represented as follows:

C17H26ClNO2\text{C}_{17}\text{H}_{26}\text{Cl}\text{N}\text{O}_2

Physical Properties

  • Molecular Weight : 305.85 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions.

Research indicates that 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride may interact with various neurotransmitter receptors, particularly dopamine receptors. Its structural similarity to other butyrophenones suggests it may exhibit antipsychotic properties by modulating dopaminergic pathways.

Pharmacological Effects

  • Antipsychotic Activity : Studies have shown that butyrophenones can act as dopamine antagonists, which may help in treating schizophrenia and other psychotic disorders.
  • Antiemetic Effects : The compound may also have applications in preventing nausea and vomiting, particularly in patients undergoing chemotherapy.

Case Studies

Several studies have investigated the effects of similar compounds on animal models:

  • Study 1 : A study on the effects of related butyrophenones demonstrated significant reductions in hyperactivity in rodent models, suggesting potential use in treating attention disorders .
  • Study 2 : Another investigation focused on the antiemetic properties of butyrophenones, showing efficacy in reducing vomiting episodes in chemotherapy-induced nausea models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduction in hyperactivity; dopamine receptor blockade
AntiemeticDecrease in chemotherapy-induced vomiting
NeuroprotectivePotential protective effects on neuronal cells

In Vitro Studies

In vitro assays have shown that 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride can inhibit certain enzyme activities, potentially leading to downstream effects on cell signaling pathways. These findings suggest that the compound may possess additional therapeutic targets beyond its primary pharmacological actions.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and dynamics of the compound. Research indicates that it has a favorable absorption profile with significant bioavailability when administered orally. The half-life of the compound varies depending on the formulation and route of administration but generally falls within a therapeutic range for effective dosing .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride that influence its reactivity and stability?

The compound has the molecular formula C₁₈H₃₀ClNO₂ (molecular weight: 327.9 g/mol) and features a butyrophenone core substituted with a diisopropylaminoethoxy group. Critical properties include:

  • Hydrogen bond donors/acceptors : 1 donor (HCl) and 3 acceptors (ether oxygen, ketone, amine), influencing solubility and intermolecular interactions .
  • Rotatable bonds : 9, suggesting conformational flexibility, which may impact binding to biological targets .
  • Storage : Hydrochloride salts are typically hygroscopic; stability under light and moisture should be assessed. Analogous compounds (e.g., amiodarone hydrochloride) are stored in light-resistant, airtight containers at controlled room temperature .

Q. What synthetic methodologies are commonly employed to prepare 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride?

The compound can be synthesized via Mannich reaction strategies, analogous to β-dimethylaminopropiophenone derivatives. Key steps include:

  • Condensation of a ketone (e.g., butyrophenone) with formaldehyde and a secondary amine (diisopropylamine) in acidic conditions .
  • Isolation of the hydrochloride salt via crystallization in ethanol or acetone .
  • Purity validation using HPLC or NMR to confirm absence of unreacted diisopropylamine or formaldehyde byproducts .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

  • Co-solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v to minimize cytotoxicity).
  • Buffered systems : Phosphate-buffered saline (PBS) at pH 7.4 for aqueous dilution.
  • Salt formation : Hydrochloride salts generally improve aqueous solubility compared to free bases .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in receptor-binding data for this compound?

Conflicting binding affinity data (e.g., at dopamine or serotonin receptors) may arise from:

  • Assay variability : Validate results across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays).
  • Conformational analysis : Use molecular dynamics simulations to identify flexible regions affecting receptor interactions .
  • Metabolite interference : Test for metabolic stability in assay buffers (e.g., liver microsomes) to rule out degradation artifacts .

Q. What advanced analytical techniques are recommended for impurity profiling and batch-to-batch consistency?

  • LC-MS/MS : Detect trace impurities (e.g., residual diisopropylamine, synthetic intermediates) with high sensitivity .
  • X-ray crystallography : Confirm crystalline structure and salt form purity .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability under storage conditions .

Q. How can pharmacokinetic (PK) challenges, such as low oral bioavailability, be addressed in preclinical studies?

  • Prodrug derivatization : Introduce ester or amide groups at the ethoxy moiety to enhance membrane permeability .
  • In vitro ADME profiling : Use Caco-2 cells for permeability assessment and cytochrome P450 inhibition assays to predict metabolic clearance .
  • Formulation strategies : Nanoemulsions or liposomal encapsulation to improve solubility and bioavailability .

Q. What mechanistic studies are critical for elucidating its off-target effects in neuronal models?

  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in primary neurons to detect unintended ion channel modulation .
  • Knockout models : Use CRISPR-edited cell lines (e.g., dopamine receptor KO) to isolate target-specific effects .

Methodological Considerations

  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy of hydrochloride salts. Avoid inhalation of fine particles .
  • Data reproducibility : Include internal controls (e.g., reference standards from Pharmacopeial sources) in all assays .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。